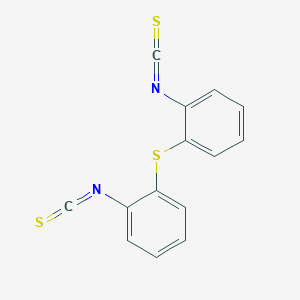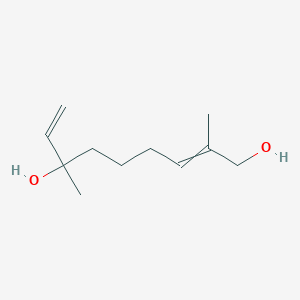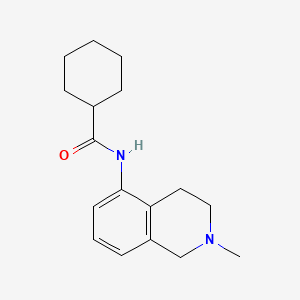
Benzyl benzoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl benzoylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of both benzyl and benzoyl groups attached to a carbamate moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl benzoylcarbamate can be synthesized through the reaction of benzyl chloroformate with ammonia or primary amines. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl benzoylcarbamate undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd-C) can remove the benzyl group.
Acid Hydrolysis: Strong acids like trifluoroacetic acid can cleave the carbamate bond.
Transcarbamation: This involves the interchange of the alkoxy moiety in the carbamate group, often facilitated by potassium carbonate in alcohols
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd-C, H₂
Acid Hydrolysis: Trifluoroacetic acid
Transcarbamation: Potassium carbonate, primary alcohols
Major Products Formed:
Hydrogenation: Benzyl alcohol and the corresponding amine
Acid Hydrolysis: Benzyl alcohol and carbamic acid derivatives
Transcarbamation: Alkyl carbamates
Wissenschaftliche Forschungsanwendungen
Benzyl benzoylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug discovery and development, particularly in the design of prodrugs.
Industry: Applied in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of benzyl benzoylcarbamate primarily involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during multi-step synthesis. The benzyl group can be selectively removed under mild conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
- Benzyl carbamate
- Benzyl benzoate
- tert-Butyl carbamate
Comparison:
- Benzyl carbamate: Similar in structure but lacks the benzoyl group, making it less versatile in certain synthetic applications .
- Benzyl benzoate: Primarily used as a solvent and in topical medications, not as a protecting group .
- tert-Butyl carbamate: Another common protecting group for amines, but it requires different conditions for removal (acidic conditions for tert-butyl vs. hydrogenation for benzyl) .
Benzyl benzoylcarbamate stands out due to its dual functionality, offering both stability and ease of removal, making it a valuable tool in organic synthesis.
Eigenschaften
CAS-Nummer |
38091-74-6 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
benzyl N-benzoylcarbamate |
InChI |
InChI=1S/C15H13NO3/c17-14(13-9-5-2-6-10-13)16-15(18)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,18) |
InChI-Schlüssel |
UPGIGEFVJYABBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)

![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)










